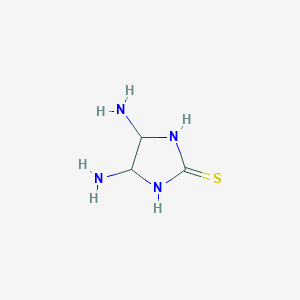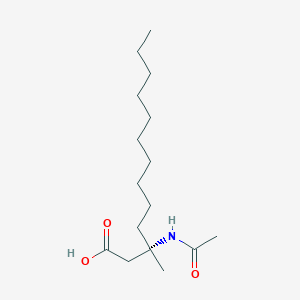
(3S)-3-Acetamido-3-methyltridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Acetamido-3-methyltridecanoic acid: is an organic compound characterized by the presence of an acetamido group attached to a methyltridecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamido-3-methyltridecanoic acid typically involves the acylation of a suitable amino acid precursor. One common method is the reaction of 3-methyltridecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3S)-3-Acetamido-3-methyltridecanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the acetamido group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the acetamido group.
Aplicaciones Científicas De Investigación
Chemistry: (3S)-3-Acetamido-3-methyltridecanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving acetamido groups. It may also serve as a model compound for studying metabolic pathways involving fatty acids.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and surfactants. Its functional groups allow for modifications that enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Acetamido-3-methyltridecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
(3S)-3-Acetamido-3-methylpentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-Acetamido-3-methylhexanoic acid: Another similar compound with a slightly longer carbon chain than the pentanoic acid derivative.
Uniqueness: (3S)-3-Acetamido-3-methyltridecanoic acid stands out due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
648908-35-4 |
|---|---|
Fórmula molecular |
C16H31NO3 |
Peso molecular |
285.42 g/mol |
Nombre IUPAC |
(3S)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
Clave InChI |
GYHVYWRQDKQVHR-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCCC[C@@](C)(CC(=O)O)NC(=O)C |
SMILES canónico |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


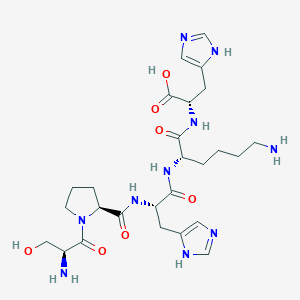
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)
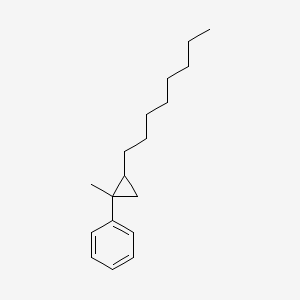
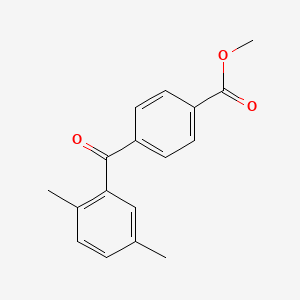
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
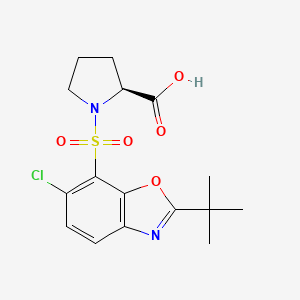
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


